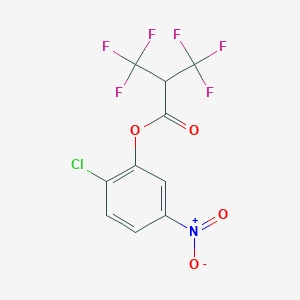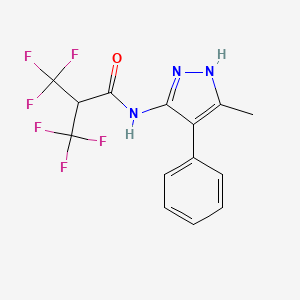![molecular formula C8H7Br2F6N B4297836 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297836.png)
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Vue d'ensemble
Description
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a bicyclic compound that has been extensively studied for its potential applications in scientific research. This compound has unique chemical properties that make it an ideal candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves the inhibition of acetylcholine esterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which in turn leads to an overstimulation of the postsynaptic membrane. This overstimulation can lead to various physiological effects, which can be studied using this compound.
Biochemical and Physiological Effects:
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been found to have various biochemical and physiological effects. It has been shown to induce muscle contractions, which can be used to study the mechanisms of action of various neuromuscular diseases. It has also been found to induce seizures, which can be used to study the mechanisms of action of various epileptic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane in laboratory experiments is its potency as an acetylcholine esterase inhibitor. This property makes it an ideal candidate for studying the mechanisms of action of various neuromuscular diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane. One direction is the study of its potential use as a therapeutic agent for various neuromuscular diseases. Another direction is the study of its potential use as a tool for studying the mechanisms of action of various epileptic disorders. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
In conclusion, 6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is a compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it an ideal candidate for various laboratory experiments, particularly those involving the study of neuromuscular diseases and epileptic disorders. While there are limitations to its use, further research is needed to determine its potential as a therapeutic agent and its effects on human health.
Applications De Recherche Scientifique
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been extensively used in scientific research for various applications. It has been found to be a potent inhibitor of acetylcholine esterase, which is an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes it an ideal candidate for studying the mechanisms of action of various neuromuscular diseases.
Propriétés
IUPAC Name |
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSPNLWDYONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Br)NC2(C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297758.png)
![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)

![5-benzyl-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297771.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)
![2-fluorophenyl {[4-(3,5-dichloro-1-oxidopyridin-2-yl)piperazin-1-yl]carbonyl}sulfamate](/img/structure/B4297784.png)

![3,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B4297792.png)
![2,4-difluorophenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297798.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-[3-(4-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297826.png)


![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)